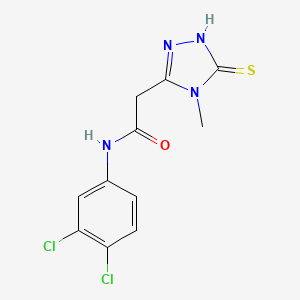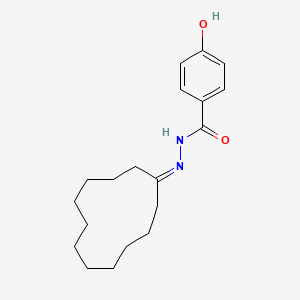
N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide, also known as DCTA, is a chemical compound that has gained significant attention in the field of scientific research. DCTA is a thiol-containing compound that has been synthesized using various methods.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide has various scientific research applications, including its use as a ligand in the synthesis of metal complexes, as an inhibitor of enzymes, and as a potential anticancer agent. N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide has been found to exhibit potent inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and glaucoma.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in various biochemical pathways. N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of enzymes involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide has been found to exhibit various biochemical and physiological effects, including its ability to inhibit the activity of enzymes involved in the regulation of neurotransmitters, carbonic anhydrase, and tumor growth. N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide has also been found to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide has various advantages and limitations for lab experiments. One of the advantages of using N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide is its ability to inhibit the activity of enzymes involved in various biochemical pathways, making it a potential candidate for drug development. However, one of the limitations of using N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide is its toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the research of N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide. One of the future directions is to investigate its potential as an anticancer agent. Studies have shown that N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide exhibits potent inhibitory activity against cancer cells, and further research may lead to the development of new cancer treatments. Another future direction is to investigate the use of N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide as a ligand in the synthesis of metal complexes. This may lead to the development of new materials with unique properties for various applications.
Conclusion
In conclusion, N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide is a chemical compound that has various scientific research applications, including its use as a ligand in the synthesis of metal complexes, as an inhibitor of enzymes, and as a potential anticancer agent. N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide has been found to exhibit potent inhibitory activity against enzymes involved in various biochemical pathways, making it a potential candidate for drug development. However, its toxicity may limit its use in vivo. Further research on N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide may lead to the development of new materials and drugs for various applications.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide can be synthesized using various methods, including the reaction between 3,4-dichloroaniline and 5-mercapto-4-methyl-1,2,4-triazole-3-acetic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent and a catalyst. The resulting product is then purified using column chromatography to obtain pure N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4OS/c1-17-9(15-16-11(17)19)5-10(18)14-6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3,(H,14,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYWRFWBPGTZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809592 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5870678.png)



![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5870719.png)

![1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5870730.png)


![N,N-diethyl-3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanamine](/img/structure/B5870746.png)
![N-isobutyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5870764.png)

![4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B5870781.png)
![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5870785.png)